molecular formula C30H36N2O3 B11590133 methyl (4Z)-1-[2-(cyclohex-1-en-1-yl)ethyl]-4-{[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

methyl (4Z)-1-[2-(cyclohex-1-en-1-yl)ethyl]-4-{[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B11590133
M. Wt: 472.6 g/mol
InChI Key: ZYPCMOOZDVMQSA-IMRQLAEWSA-N
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Description

Methyl (4Z)-1-[2-(cyclohex-1-en-1-yl)ethyl]-4-{[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound with a unique structure. This compound is characterized by its multiple ring systems and various functional groups, making it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4Z)-1-[2-(cyclohex-1-en-1-yl)ethyl]-4-{[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate involves several steps:

    Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Cyclohexene attachment: The cyclohexene moiety can be introduced via a Diels-Alder reaction between a diene and a dienophile.

    Dimethylphenyl group addition: This step involves Friedel-Crafts alkylation, where the dimethylphenyl group is attached to the pyrrole ring.

    Final esterification: The carboxylate group is introduced through esterification, typically using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene and pyrrole rings.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings and the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens for electrophilic substitution or organometallic compounds for nucleophilic substitution.

Major Products

    Oxidation: Products may include ketones, aldehydes, or carboxylic acids.

    Reduction: Alcohols and amines are common products.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl (4Z)-1-[2-(cyclohex-1-en-1-yl)ethyl]-4-{[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cell membranes, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • **Methyl (4Z)-1-[2-(cyclohex-1-en-1-yl)ethyl]-4-{[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
  • **this compound

Uniqueness

This compound is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C30H36N2O3

Molecular Weight

472.6 g/mol

IUPAC Name

methyl (4Z)-1-[2-(cyclohexen-1-yl)ethyl]-4-[[1-(3,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-methyl-5-oxopyrrole-3-carboxylate

InChI

InChI=1S/C30H36N2O3/c1-19-12-13-26(16-20(19)2)32-21(3)17-25(22(32)4)18-27-28(30(34)35-6)23(5)31(29(27)33)15-14-24-10-8-7-9-11-24/h10,12-13,16-18H,7-9,11,14-15H2,1-6H3/b27-18-

InChI Key

ZYPCMOOZDVMQSA-IMRQLAEWSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)N2C(=CC(=C2C)/C=C\3/C(=C(N(C3=O)CCC4=CCCCC4)C)C(=O)OC)C)C

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=CC(=C2C)C=C3C(=C(N(C3=O)CCC4=CCCCC4)C)C(=O)OC)C)C

Origin of Product

United States

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